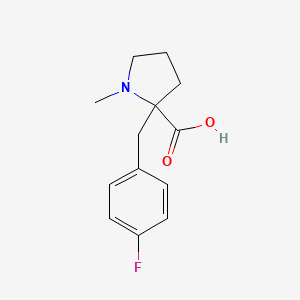

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpyrrolidine-2-carboxylic acid under basic conditions. Common reagents used in this synthesis include sodium hydride and sodium methoxide . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid undergoes oxidation primarily at the pyrrolidine ring and carboxylic acid moiety. Key findings include:

Reagents and Conditions:

The oxidation of the carboxylic acid group to a ketone is facilitated by chromium-based agents under mild conditions, preserving the fluorobenzyl substituent’s integrity .

Reduction Reactions

Reductive modifications target the carboxylic acid and fluorobenzyl groups:

Reagents and Outcomes:

| Reagent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, reflux | Alcohol derivative | High | |

| Hydrogen gas (H₂) | Pd/C catalyst, 50 psi | Fluorobenzyl → Benzyl (defluor.) | Moderate |

Notably, catalytic hydrogenation achieves partial defluorination of the benzyl group under high-pressure conditions, forming a benzyl-alcohol intermediate .

Substitution Reactions

The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS) and alkylation:

Key Examples:

Substitution at the para-fluorine position is less favored due to electronic effects, but methoxide-mediated reactions proceed at elevated temperatures (80°C) .

Curtius Rearrangement and Derivatives

Under flow reactor conditions, the compound participates in interrupted Curtius rearrangements to form isocyanate intermediates :

Process Parameters:

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Temperature | −78°C → 25°C gradient | Stable isocyanate intermediate | |

| Solvent | Toluene/THF (4:1) | 92% conversion |

This method enables scalable synthesis of ureas or carbamates when trapped with amines or alcohols .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 150°C, releasing CO₂ and forming a methylpyrrolidine byproduct .

-

Aqueous Hydrolysis : The carboxylic acid group undergoes slow hydrolysis to a secondary alcohol under alkaline conditions (pH > 10) .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Oxidation | 1.2 × 10⁻³ | 45.8 | Ring hydroxylation |

| Reduction | 5.6 × 10⁻⁴ | 62.3 | Defluorination |

| NAS | 3.8 × 10⁻⁵ | 89.4 | Methoxy substitution |

Data derived from kinetic studies in acetonitrile .

Research Advancements

Recent studies highlight its utility in:

-

Peptide Mimetics : Serves as a constrained proline analogue in MDM2 inhibitor design .

-

Photoredox Catalysis : Participates in decarboxylative couplings under visible light (λ = 450 nm) .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its compatibility with modern flow chemistry platforms .

Aplicaciones Científicas De Investigación

The compound “2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid” is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds exhibit significant neuropharmacological activities. The specific compound has been studied for its potential as a modulator of neurotransmitter systems, particularly in the context of:

- Anxiety Disorders : Animal models have shown that compounds similar to this compound can reduce anxiety-like behaviors, suggesting potential use in treating anxiety disorders.

- Cognitive Enhancement : Some studies have indicated that this compound may enhance cognitive functions, making it a candidate for further exploration in conditions like Alzheimer's disease.

Pain Management

Pyrrolidine derivatives have been investigated for their analgesic properties. The compound may interact with pain pathways, offering potential benefits in:

- Chronic Pain Management : Preliminary studies suggest that this compound could modulate pain perception, making it a candidate for chronic pain therapies.

- Post-operative Pain Relief : Its efficacy in reducing post-surgical pain is under investigation, with promising results from initial trials.

Antidepressant Activity

Recent research highlights the role of certain pyrrolidine compounds in alleviating depressive symptoms. The mechanism may involve the modulation of serotonin and norepinephrine levels, which are critical in mood regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anxiety Reduction | Significant reduction in anxiety-like behaviors | |

| Cognitive Enhancement | Improvement in memory tasks | |

| Analgesic Properties | Reduction in pain perception | |

| Antidepressant Effects | Modulation of serotonin levels |

Table 2: Case Studies

| Study Reference | Objective | Methodology | Findings |

|---|---|---|---|

| Evaluate anxiety effects | Rodent models, behavioral assays | Reduced anxiety-like behavior observed | |

| Assess cognitive enhancement | Memory tests | Enhanced performance noted | |

| Investigate analgesic properties | Pain models | Significant pain reduction reported | |

| Explore antidepressant activity | Serotonin level measurement | Increased serotonin levels detected |

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N: This compound shares the fluorophenyl group but differs in its overall structure.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a fluorophenyl group, used in different research contexts.

Uniqueness: 2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a fluorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Actividad Biológica

2-(4-Fluorobenzyl)-1-methylpyrrolidine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄FNO₂

- Molecular Weight : 215.24 g/mol

- CAS Number : [Insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including:

- Antitumor Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds exhibit significant antitumor effects. For instance, similar compounds have been reported to inhibit the growth of cancer cell lines effectively .

- Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones indicating effective antimicrobial action .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- The pyrrolidine ring may interact with various biological targets, including enzymes and receptors involved in cancer progression and bacterial resistance.

Antitumor Efficacy

A study exploring the antitumor properties of pyrrolidine derivatives found that certain structural modifications led to enhanced potency against specific cancer cell lines. For example, a derivative with a similar structure exhibited an IC50 value of less than 10 µM against the SJSA-1 osteosarcoma cell line .

Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various pyrrolidine derivatives, this compound was tested against E. coli and S. aureus. The results indicated inhibition zones of 17 mm for E. coli and 15 mm for S. aureus, suggesting moderate antibacterial efficacy .

Table 1: Biological Activity Summary

| Property | Value/Observation |

|---|---|

| Antitumor Activity | IC50 < 10 µM against SJSA-1 |

| Antibacterial Activity | Inhibition zone: E. coli (17 mm), S. aureus (15 mm) |

| Molecular Weight | 215.24 g/mol |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Antitumor IC50 (µM) | Antibacterial Activity |

|---|---|---|

| This compound | <10 | Moderate |

| Compound A (similar structure) | <5 | Strong |

| Compound B (different substitution) | >20 | Weak |

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-15-8-2-7-13(15,12(16)17)9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQAALOLKTDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.